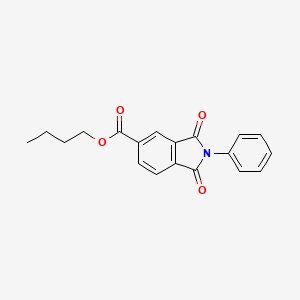
2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile is an organic compound that features a hydroxy group, a nitrophenyl group, and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile typically involves the reaction of 3-nitrobenzaldehyde with acrylonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the nitrile to form the desired product. Common bases used in this reaction include piperidine and pyridine, and the reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: 2-(Carbonyl(3-Nitrophenyl)Methyl)Acrylonitrile.
Reduction: 2-(Hydroxy(3-Aminophenyl)Methyl)Acrylonitrile.
Substitution: 2-(Hydroxy(3-SubstitutedPhenyl)Methyl)Acrylonitrile, where the substituent depends on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers and other materials with unique properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and nitro groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hydroxy(2-Nitrophenyl)Methyl)Acrylonitrile
- 2-(Hydroxy(4-Nitrophenyl)Methyl)Acrylonitrile
- 2-(Hydroxy(3-Bromophenyl)Methyl)Acrylonitrile
Uniqueness
2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
22056-06-0 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-[hydroxy-(3-nitrophenyl)methyl]prop-2-enenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-3-2-4-9(5-8)12(14)15/h2-5,10,13H,1H2 |
Clave InChI |
QWFADYMZFDPSSG-UHFFFAOYSA-N |
SMILES canónico |
C=C(C#N)C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486854.png)


![[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile](/img/structure/B12486870.png)
![4-{(2E)-2-[5-imino-3-(4-methylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12486871.png)

![Methyl 3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12486891.png)
![2-amino-4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12486895.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B12486901.png)
![4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B12486909.png)
![3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12486922.png)
![4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B12486927.png)
![4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B12486934.png)
![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12486939.png)
